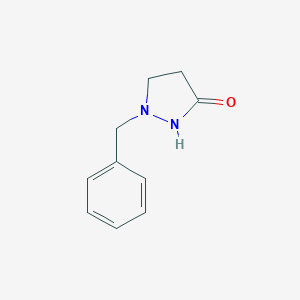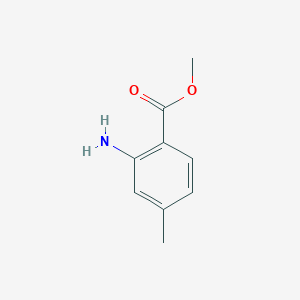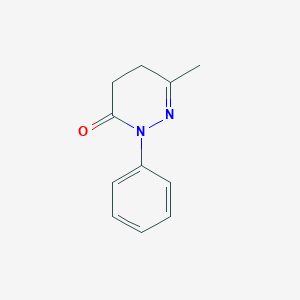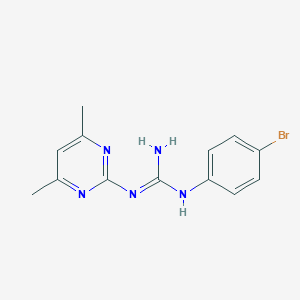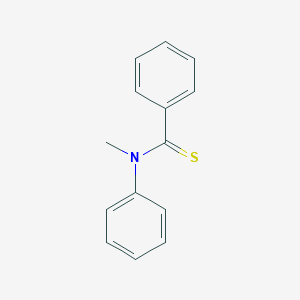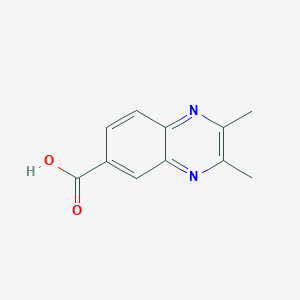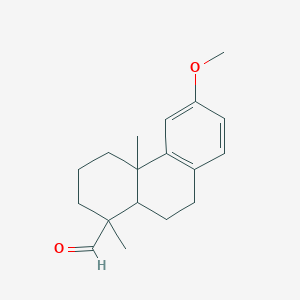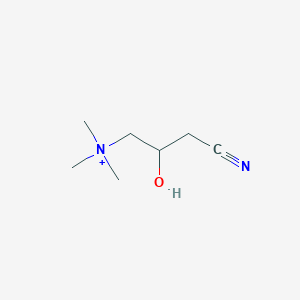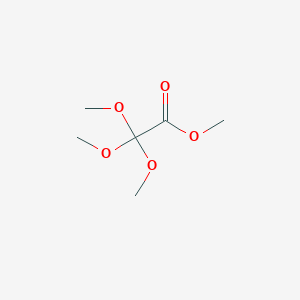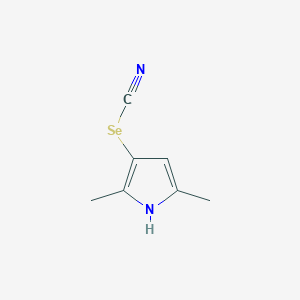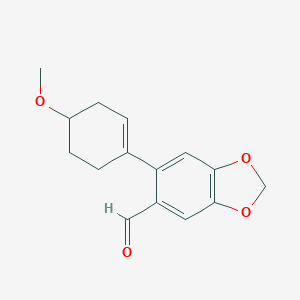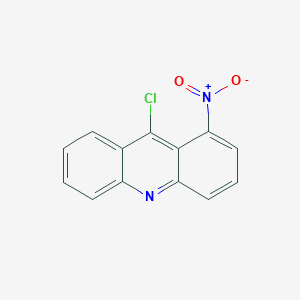
9-Chloro-1-nitroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-1-nitroacridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a heterocyclic aromatic compound that contains a chlorine atom and a nitro group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 9-Chloro-1-nitroacridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It has also been found to inhibit the activity of several enzymes and proteins involved in the biosynthesis of cell walls and membranes in bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
9-Chloro-1-nitroacridine has been found to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis, a programmed cell death, in cancer cells by activating certain signaling pathways. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In microorganisms, it has been found to inhibit the growth and proliferation by disrupting the biosynthesis of cell walls and membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 9-Chloro-1-nitroacridine is its broad-spectrum activity against cancer cells, bacteria, and fungi. It has also been found to have low toxicity towards normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo. It also has limited stability under certain conditions, which can affect its storage and handling in the laboratory.
Zukünftige Richtungen
There are several future directions for the research and development of 9-Chloro-1-nitroacridine. One of the directions is to investigate its potential use as a therapeutic agent for the treatment of cancer and microbial infections. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties. Another direction is to explore its potential use in material science, particularly in the development of OLEDs and fluorescent probes. Additionally, further studies are needed to investigate its potential use in environmental science, particularly in the removal of pollutants from water and soil.
Synthesemethoden
Several methods have been proposed for the synthesis of 9-Chloro-1-nitroacridine. One of the commonly used methods involves the reaction of 9-chloroacridine with nitric acid in the presence of a catalyst. Another method involves the reaction of 9-chloroacridine with a mixture of nitric acid and sulfuric acid. The yield and purity of the synthesized compound depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
9-Chloro-1-nitroacridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has shown activity against several bacteria and fungi.
In material science, 9-Chloro-1-nitroacridine has been used as a fluorescent probe for detecting and sensing various metal ions. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient emission properties.
In environmental science, this compound has been studied for its potential use as a photodegradation agent for the removal of pollutants from water and soil. It has also been investigated for its potential use in the detection and removal of heavy metal ions from contaminated water.
Eigenschaften
CAS-Nummer |
17431-90-2 |
|---|---|
Produktname |
9-Chloro-1-nitroacridine |
Molekularformel |
C13H7ClN2O2 |
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
9-chloro-1-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H |
InChI-Schlüssel |
JOUFIQVFVDNYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |
Andere CAS-Nummern |
17431-90-2 |
Synonyme |
9-Chloro-1-nitroacridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



